

Riociguat washout period protocol before switching therapies in trials

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Compound of Interest

Compound Name: *Riociguat*

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Riociguat Therapy Transition: A Technical Guide for Researchers

This technical support center provides researchers, scientists, and drug development professionals with essential information and protocols for managing the washout period when switching patients from **riociguat** to other therapies, or vice versa, within a clinical trial setting. The following question-and-answer format directly addresses potential issues to ensure patient safety and data integrity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mandatory washout period when switching between **riociguat** and a phosphodiesterase-5 inhibitor (PDE5i)?

A washout period is crucial to prevent synergistic effects on the nitric oxide (NO) signaling pathway, which can lead to severe hypotension.^{[1][2]} The recommended treatment-free periods are based on the specific PDE5i being used.

Q2: Why is the co-administration of **riociguat** and PDE5is contraindicated?

Both **riociguat** and PDE5is act on the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.^{[3][4]} **Riociguat** stimulates sGC, increasing cGMP production, while PDE5is inhibit the degradation of cGMP.^[3] Their concurrent use leads

to a supra-additive increase in cGMP levels, which can cause profound vasodilation and life-threatening hypotension. The PATENT PLUS clinical trial observed unfavorable safety signals, particularly a high incidence of hypotension, with the combination therapy.

Q3: What are the key clinical trials that have established these washout protocols?

The washout protocols for switching between **riociguat** and PDE5is have been investigated and implemented in several key clinical trials, including:

- **REPLACE (Rioci****guat** **r**Replacing PDE-5i Therapy **e**va**L**uated Against Continued PDE-5i **t**hErap**y**): A randomized, controlled study that assessed the clinical benefit of switching to **riociguat** in patients not achieving treatment goals with a PDE5i.
- **RESPITE (Rioci****guat** **c**linical **E**ffects **S**tudied in Patients with Insufficient Treatment response to PDE5 inhibitors): A prospective, open-label, multicenter pilot study that evaluated the safety and feasibility of replacing a PDE5i with **riociguat** in patients with an insufficient response.
- **CAPTURE** (international, multicenter, uncontrolled, noninterventional, retrospective chart review): This study was designed to evaluate how and why patients with PAH and CTEPH are switched to **riociguat** in real-world clinical practice.

Troubleshooting Guide

Issue: A trial participant is experiencing hypotension during the washout period or shortly after switching therapies.

- **Immediate Action:** The patient's blood pressure should be closely monitored. If hypotension occurs, the dose of the newly initiated therapy should be reduced to the previously tolerated dose or temporarily discontinued as per the trial protocol.
- **Protocol Review:** Ensure that the correct washout period was observed. For instance, a longer washout period than recommended for tadalafil has been used in some clinical practices.
- **Concomitant Medications:** Review the patient's other medications for any that could contribute to hypotension. For example, patients switching from sildenafil to **riociguat** while

also taking bosentan should be closely observed during the washout period.

Issue: A trial participant reports worsening symptoms during the treatment-free period.

- Symptomatic Support: Provide appropriate supportive care as per the clinical trial protocol.
- Adverse Event Reporting: Document the worsening symptoms as an adverse event. Notably, in the REPLACE trial, the incidence of adverse effects during the washout period was low, suggesting a generally safe transition. However, in another study, some patients did not tolerate the switch due to worsening symptoms.
- Re-evaluation: The investigator should re-evaluate the patient's suitability for the new therapy.

Quantitative Data Summary

The following table summarizes the recommended washout periods from clinical trials when switching between **riociguat** and PDE5is.

Previous Therapy	Subsequent Therapy	Washout Period	Clinical Trial / Source
Sildenafil	Riociguat	At least 24 hours	REPLACE, RESPITE, Adempas® Prescribing Information
Tadalafil	Riociguat	At least 48 hours	REPLACE, Adempas® Prescribing Information
Tadalafil	Riociguat	At least 72 hours	RESPITE
Riociguat	PDE5i	At least 24 hours	Adempas® Prescribing Information
Other PAH-targeted therapy	Riociguat	At least 3 days	CTEPH Early Access Study

Experimental Protocols

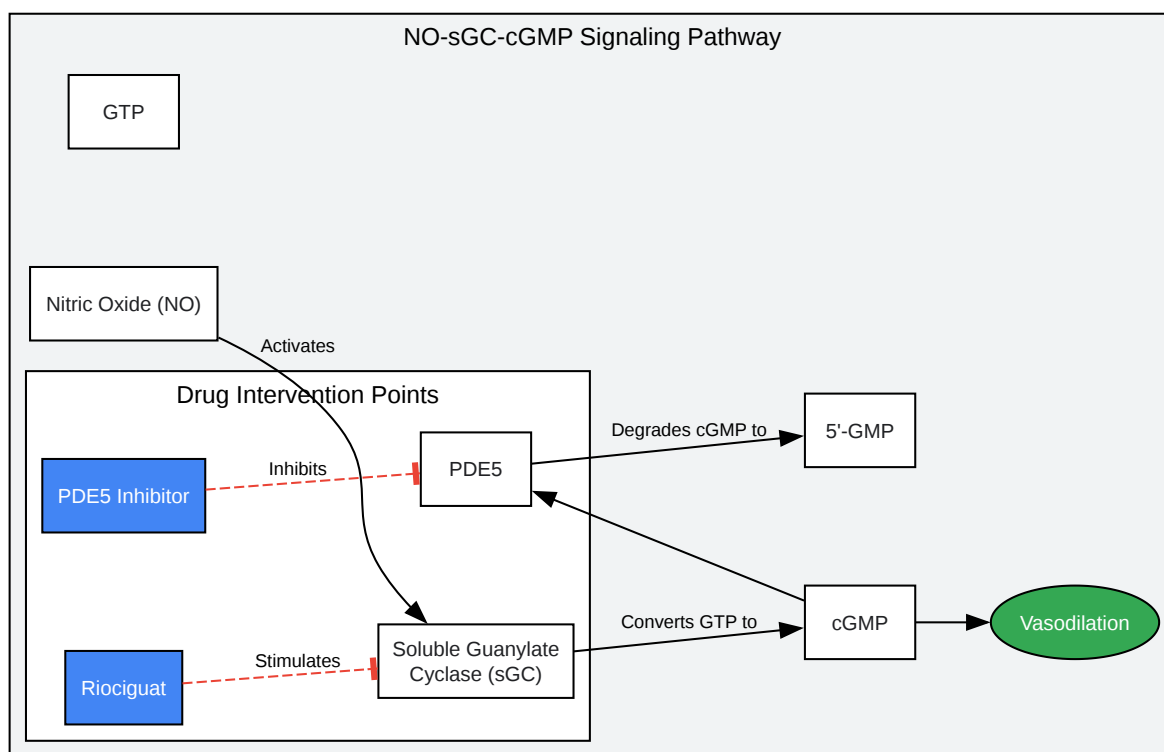
Protocol for Switching from a PDE5i to **Riociguat** (Based on the REPLACE and RESPITE Trials)

- Patient Screening and Baseline Assessment:
 - Confirm the patient meets all inclusion and exclusion criteria for the trial.
 - Obtain baseline measurements while the patient is on a stable dose of the PDE5i. This includes 6-minute walk distance (6MWD), WHO Functional Class, and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.
- PDE5i Washout Period:
 - Discontinue sildenafil at least 24 hours before the first dose of **riociguat**.

- Discontinue tadalafil at least 48-72 hours before the first dose of **riociguat**.
- Patients should continue their other background therapies, such as endothelin receptor antagonists (ERAs), at a stable dose.
- Initiation and Titration of **Riociguat**:
 - Initiate **riociguat** at a starting dose of 1.0 mg three times daily.
 - Monitor the patient's blood pressure regularly during the dose-adjustment phase.
 - Increase the **riociguat** dose in 0.5 mg increments every 2 weeks, up to a maximum of 2.5 mg three times daily, provided the systolic blood pressure is ≥ 95 mmHg and the patient shows no signs or symptoms of hypotension.
- Monitoring and Follow-up:
 - Assess the patient at regular intervals (e.g., weeks 2, 4, 6, 8, 12, and 24) for efficacy endpoints (6MWD, WHO FC, NT-proBNP) and safety.
 - Record all adverse events, paying close attention to signs of hypotension.

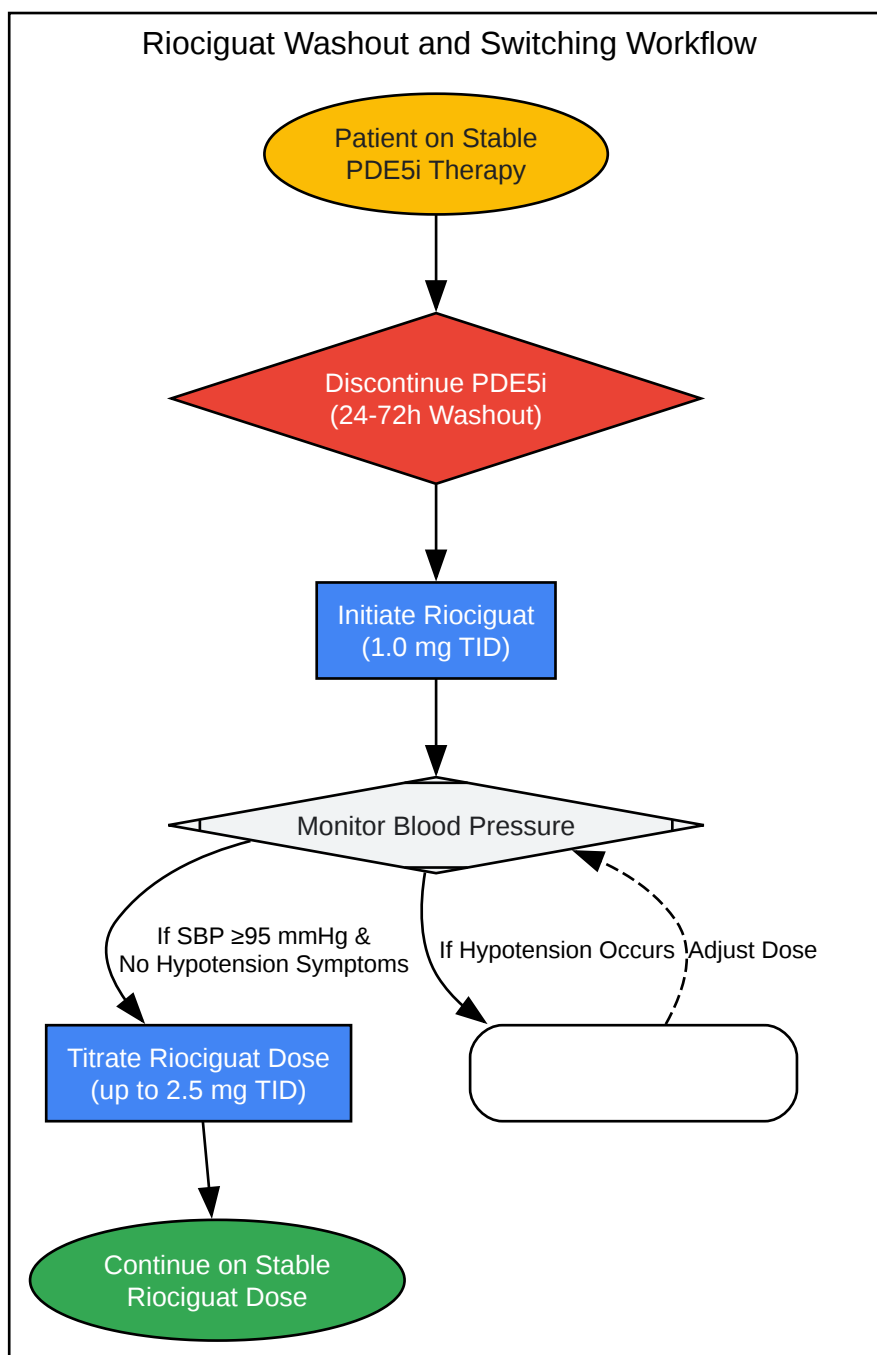
Visualizing the Switching Protocol

The following diagrams illustrate the signaling pathway and the experimental workflow for switching therapies.



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Caption: The NO-sGC-cGMP signaling pathway and points of drug intervention.



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